molecular formula C6HCl2F3N2O B117101 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride CAS No. 154934-99-3

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Cat. No. B117101
M. Wt: 244.98 g/mol
InChI Key: BTRSILVUNQWNDR-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a pyrimidine derivative . It is used to prepare trifluoromethyl (pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is C5H2ClF3N2 . Its molecular weight is 182.53 g/mol . The InChI string is InChI=1S/C5H2ClF3N2/c6-4-10-2-1-3 (11-4)5 (7,8)9/h1-2H .


Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a liquid at room temperature . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C . It has a boiling point of 60 °C at 10 mmHg .

Scientific Research Applications

Hybrid Catalysts for Pyrimidine Scaffolds Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds employs hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This process is crucial for developing pharmaceuticals and bioactive molecules due to the pyranopyrimidine core's significance in medicinal chemistry. These scaffolds are synthesized through a one-pot multicomponent reaction, highlighting the evolving synthetic pathways and the catalysts' recyclability (Parmar, Vala, & Patel, 2023).

Trifluoromethylation and Chlorination

Research on CF3SO2Cl as a reagent for forming C–CF3 and C–Cl bonds points towards its application in enhancing the properties of pyrimidine derivatives. This emphasizes the role of chlorination and trifluoromethylation in modifying pyrimidine-based compounds for increased biological activity or for creating specialized molecules with desired chemical properties (Chachignon, Guyon, & Cahard, 2017).

Optical Sensors Development

Pyrimidine derivatives serve as exquisite materials for optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives have been utilized in creating sensors that respond to environmental changes, demonstrating the versatility of pyrimidines in developing biologically relevant and medicinal applications (Jindal & Kaur, 2021).

Environmental Impact and Treatment Technologies

Investigations into the behavior and fate of perfluoroalkyl substances (PFASs) in drinking water treatment reveal that pyrimidine and its derivatives, due to their resistance to degradation, pose challenges in water treatment processes. This underscores the need for developing more efficient removal methods, possibly leveraging the unique properties of pyrimidine compounds (Rahman, Peldszus, & Anderson, 2014).

Medicinal Chemistry of Pyrimidines

Pyrimidine derivatives exhibit a wide range of medicinal activities, including anti-inflammatory and anticancer properties. The structural activity relationships (SARs) of these compounds are studied extensively to develop new therapeutic agents, highlighting the crucial role of pyrimidine chemistry in drug discovery and development (Das et al., 2021; Rashid et al., 2021).

Safety And Hazards

The compound is classified as dangerous with the signal word "Warning" . It has hazard statements H226 - H315 - H319 - H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRSILVUNQWNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371543
Record name 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

CAS RN

154934-99-3
Record name 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154934-99-3
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Synthesis routes and methods

Procedure details

The title compound was prepared as described in Example 25, but employing a solution of 2-chloro-4-trifluoromethylpyrimidine-5-carboxylic acid (1.5 g, 7.1 mmol) and oxalyl chloride (1.0 g, 8 mmol) in CH2Cl2 (30 mL) resulted in a 70% yield (1.1 g); 1H NMR (CDCl3) δ 9.31 (s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
70%

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